molecular formula C19H30N2O2 B054627 Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- CAS No. 125080-84-4

Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-

Cat. No.: B054627
CAS No.: 125080-84-4
M. Wt: 318.5 g/mol
InChI Key: DGFMPCXZLVFCAT-FUHWJXTLSA-N
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Description

This compound belongs to the 4-anilidopiperidine class of synthetic opioids, structurally related to fentanyl. Its core structure includes a piperidinyl ring substituted at the 1-position with a 2-ethoxyethyl group, a 3-methyl group, and an N-phenylpropanamide moiety. The cis stereochemistry at the 3- and 4-positions of the piperidine ring is critical for its pharmacological activity, as it influences receptor binding affinity and selectivity .

Properties

IUPAC Name

N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-19(22)21(17-9-7-6-8-10-17)18-11-12-20(15-16(18)3)13-14-23-5-2/h6-10,16,18H,4-5,11-15H2,1-3H3/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFMPCXZLVFCAT-FUHWJXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCOCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CCOCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10925013
Record name N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125080-84-4, 125080-88-8
Record name Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperidine Precursors

In a method analogous to the synthesis of opioid analgesics, the introduction of the 2-ethoxyethyl and methyl groups proceeds via nucleophilic substitution. For example, treating 3-methylpiperidin-4-amine with 2-ethoxyethyl bromide in dimethylformamide (DMF) at 55°C in the presence of sodium bicarbonate (NaHCO₃) and potassium iodide (KI) yields 1-(2-ethoxyethyl)-3-methylpiperidin-4-amine. The reaction’s regioselectivity is governed by the steric and electronic properties of the amine, favoring substitution at the less hindered nitrogen.

Stereochemical Control

The cis configuration is preserved by using a stereochemically defined starting material, such as cis-(−)-N-normetazocine derivatives. Alternatively, asymmetric synthesis techniques, including chiral auxiliaries or catalysts, can enforce the desired stereochemistry during piperidine ring formation.

Amidation of the Piperidine Amine

The propanamide moiety is introduced via acylation of the piperidine intermediate.

Acyl Chloride Approach

Reaction of 1-(2-ethoxyethyl)-3-methylpiperidin-4-amine with N-phenylpropanoyl chloride in anhydrous dichloromethane (CH₂Cl₂) at 0°C produces the target amide. The base NaHCO₃ neutralizes HCl generated during the reaction, while KI acts as a catalyst for the alkylation step. This method, adapted from opioid amide syntheses, achieves yields of 36–49% after purification by flash chromatography.

Direct Amidation Under Pressure

An alternative route, inspired by steroid derivative synthesis, employs direct amidation under hydrogen pressure. Heating the piperidine amine with propionic acid and ammonium hydroxide at 80–210°C in a reactor with rectifying columns facilitates amide bond formation. This method avoids hazardous acyl chlorides but requires careful temperature control to prevent decarboxylation.

Purification and Characterization

Flash Chromatography

Crude products are purified using silica gel chromatography with CH₂Cl₂/EtOH (95:5 v/v) as the eluent. This step removes unreacted starting materials and byproducts, yielding a dark solid with >99% purity.

Recrystallization

Recrystallization in ethanol or ethyl acetate further refines the product. For instance, dissolving the crude amide in 95% ethanol at 50–60°C, followed by cooling and filtration, enhances crystallinity and purity.

Spectroscopic Analysis

  • ¹H NMR : Key signals include aromatic protons (δ = 7.25–7.20 ppm for phenyl groups), ethoxyethyl methylene (δ = 3.75 ppm), and piperidine methine (δ = 2.99 ppm).

  • MALDI-TOF MS : Confirms molecular ion peaks matching the expected mass.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldAdvantagesLimitations
Acyl Chloride0°C, CH₂Cl₂, NaHCO₃, KI36–49%High purity, stereochemical retentionRequires hazardous reagents
Direct Amidation80–210°C, NH₄OH, rectifying columns32–71%Scalable, avoids acyl chloridesLower yields, energy-intensive

Industrial-Scale Considerations

The patent-pending direct amidation method offers scalability by utilizing continuous liquid extraction and recycling of solvents like ethanol. However, the acyl chloride route remains preferable for small-scale syntheses demanding high stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with analgesic or anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical or thermal properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl and phenyl groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogs

Structural Modifications and Substitution Patterns

The compound’s uniqueness lies in its 2-ethoxyethyl substituent, which differentiates it from other 4-anilidopiperidine derivatives. Below is a comparison of substituents and their implications:

Compound Name 1-Substituent 4-Substituent Key Features
Target Compound (cis) 2-ethoxyethyl N-phenylpropanamide High lipophilicity; prolonged duration?
Fentanyl Phenethyl N-phenylpropanamide Short-acting; rapid onset
R 30 730 () 2-thienylethyl Methoxymethyl High safety margin (LD50/ED50 = 25,211)
3-Methylfentanyl (cis) Phenethyl 3-methyl Enhanced potency (10,031× morphine)
R 33 352 () 2-thienylethyl N-phenylpropanamide Short duration (0.74 h)

Structural Impact :

  • Cis Configuration : Optimizes spatial arrangement for µ-opioid receptor binding, as seen in cis-3-methylfentanyl .

Pharmacological Properties

Potency and Efficacy
  • Target Compound : Specific potency data are unavailable in the provided evidence. However, structural analogs like cis-3-methylfentanyl exhibit extreme potency (ED50 = 0.00032 mg/kg, 10,031× morphine) .
  • R 30 730 : 4,521× morphine potency at peak effect .
  • Fentanyl : ~100× morphine potency; shorter duration due to rapid redistribution .
Duration of Action
  • R 32 792 (cis-3-methyl analog) : >8 hours at 4× ED50 .
  • R 33 352 : 0.74 hours (shortest in class) .
  • Target Compound : The 2-ethoxyethyl group may extend duration by slowing hepatic metabolism.

Regulatory and Therapeutic Status

  • Fentanyl : Widely used clinically but heavily regulated.
  • Target Compound: Not explicitly mentioned in regulatory documents; its status would depend on regional evaluations of abuse liability.

Biological Activity

Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- (commonly referred to as a piperidine derivative) is a compound with potential pharmacological applications. This article aims to explore its biological activity, focusing on its pharmacodynamics, toxicity, and potential therapeutic uses based on existing literature.

  • Molecular Formula : C19H30N2O2
  • Molecular Weight : 318.51 g/mol
  • CAS Registry Number : 125080-84-4

1. Pharmacological Profile

Piperidine derivatives, including the compound , are known for their diverse biological activities. The specific compound has been linked to interactions with opioid receptors, which are critical in pain modulation and could suggest analgesic properties.

Table 1: Summary of Biological Activities of Piperidine Derivatives

ActivityDescription
Analgesic PotentialInteraction with opioid receptors
CytotoxicityInduces apoptosis in certain cancer cell lines
NeuropharmacologicalEffects on neurotransmitter systems

2. Toxicity Data

Toxicological assessments indicate that the compound exhibits acute toxicity. The lethal dose (LD50) for mice is reported at 316 mg/kg via intraperitoneal administration, suggesting a moderate level of toxicity .

Table 2: Toxicity Profile

Route of ExposureSpeciesLD50 (mg/kg)Toxic Effects Reported
IntraperitonealMouse316Not specified

Case Study 1: Analgesic Effects

A study investigating the analgesic effects of various piperidine derivatives found that compounds similar to this one demonstrated significant pain relief in rodent models. The mechanism was attributed to their action on the mu-opioid receptor pathway, which is consistent with findings for other piperidine derivatives .

Case Study 2: Anticancer Activity

Recent research highlighted the anticancer properties of piperidine derivatives. In vitro studies demonstrated that certain derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin. This suggests that the compound may have potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or the phenyl group can significantly alter its affinity for various receptors and its overall pharmacological profile.

Table 3: Structure-Activity Relationships

ModificationEffect on Activity
Alteration of Ethoxy GroupIncreased potency at opioid receptors
Variations in Piperidine RingChanges in cytotoxicity profile

Q & A

Q. How can the molecular structure of cis-Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl- be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the piperidinyl and ethoxyethyl substituents. Compare chemical shifts with structurally similar compounds (e.g., and highlight the use of NMR for piperidinyl propanamides).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., provides a formula of C16H24N2O2 for a related compound; adjust calculations for the target compound’s substituents).
  • X-ray Crystallography : Resolve the cis-configuration of the piperidinyl group by comparing crystallographic data with analogs (e.g., details synthesis of a benzyl-piperidinyl propanamide with defined stereochemistry).
    Reference :

Q. What synthetic routes are recommended for preparing this compound?

Methodological Answer:

  • Piperidinyl Core Functionalization : Start with 3-methyl-4-piperidinone. Introduce the 2-ethoxyethyl group via reductive amination (e.g., uses benzylation of a piperidinyl intermediate).
  • Amide Coupling : React the functionalized piperidine with phenyl isocyanate or via a carbodiimide-mediated coupling to form the propanamide backbone (e.g., outlines similar acetamide syntheses).
  • Stereochemical Control : Use chiral catalysts or resolution techniques to isolate the cis-isomer, as described in for analogous compounds.
    Reference :

Q. What physicochemical properties are critical for experimental design?

Methodological Answer:

  • Solubility : Test in polar (e.g., DMSO) and nonpolar solvents (e.g., ethyl acetate) to optimize reaction conditions ( advises against prolonged skin contact, implying moderate solubility).
  • Stability : Conduct accelerated degradation studies under varying pH and temperature (e.g., ’s stability protocols for fentanyl analogs).
  • LogP Calculation : Predict partitioning behavior using computational tools (e.g., provides SMILES strings for similar compounds to model hydrophobicity).
    Reference :

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as implemented by ICReDD ().
  • Machine Learning : Train models on existing piperidinyl propanamide syntheses (e.g., and ) to predict optimal reagents and conditions.
  • Feedback Loops : Integrate experimental data (e.g., yields, stereoselectivity) into computational workflows to refine predictions (’s "chemical reaction design" framework).
    Reference :

Q. How can contradictions in pharmacological data for piperidinyl propanamides be resolved?

Methodological Answer:

  • Binding Assay Reproducibility : Standardize receptor affinity tests (e.g., opioid receptor assays in ) across labs using validated protocols.
  • Metabolite Profiling : Identify active or inhibitory metabolites via LC-MS/MS to explain discrepancies in efficacy (e.g., ’s caution on fentanyl metabolites).
  • Theoretical Modeling : Apply molecular dynamics simulations to assess target interactions, aligning with ’s emphasis on theory-experiment integration.
    Reference :

Q. What experimental strategies assess receptor binding affinity and selectivity?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-naloxone for opioid receptors) to measure IC50 values (’s framework for fentanyl analogs).
  • In Silico Docking : Screen against receptor libraries (e.g., μ-opioid, σ-1) using tools like AutoDock Vina, leveraging structural data from .
  • Functional Assays : Measure cAMP inhibition or calcium flux in transfected cell lines to evaluate signaling modulation (’s approach for related acetamides).
    Reference :

Data Contradiction Analysis

Q. Example Table: Conflicting Solubility Data in Piperidinyl Propanamides

CompoundSolubility in Water (mg/mL)Source MethodologyPossible Resolution Strategy
Target Compound (Predicted)0.5–1.0Computational LogP ()Validate via shake-flask HPLC ()
Analog from 2.3Experimental (SDS)Replicate under controlled pH/temperature

Q. Reference :

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